molecular formula C10H21ClO B3044489 1-tert-Butoxy-6-chlorohexane CAS No. 1001-73-6

1-tert-Butoxy-6-chlorohexane

Cat. No.: B3044489
CAS No.: 1001-73-6
M. Wt: 192.72 g/mol
InChI Key: CLILMZOQZSMNTE-UHFFFAOYSA-N
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Description

1-tert-Butoxy-6-chlorohexane ( 1001-73-6) is an organic compound with the molecular formula C10H21ClO and a molecular weight of 192.73 . This molecule features a chloro-terminated hexane chain linked to a tert-butoxy ether group, making it a valuable bifunctional intermediate in organic synthesis. The tert-butoxy group serves as a robust protecting group for alcohols, stable under various basic and nucleophilic conditions but readily removed with acid . The terminal chloro group provides a reactive handle for further transformations, such as nucleophilic substitutions or alkylations. This combination makes this compound particularly useful in multi-step synthetic routes, including the synthesis of complex molecules and pharmaceutical intermediates. While direct applications are sparsely documented, its structural role is analogous to other protected chloroalkanes used in research, such as in the biosynthesis of key intermediates for statin-class drugs . It is also related to silyl-protected analogs like 1-(tert-butyldimethylsilyloxy)-6-chloro-hexane, which highlights its utility as a synthetic building block . Researchers value this compound for developing novel synthetic methodologies and exploring new chemical entities. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1001-73-6

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

1-chloro-6-[(2-methylpropan-2-yl)oxy]hexane

InChI

InChI=1S/C10H21ClO/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9H2,1-3H3

InChI Key

CLILMZOQZSMNTE-UHFFFAOYSA-N

SMILES

CC(C)(C)OCCCCCCCl

Canonical SMILES

CC(C)(C)OCCCCCCCl

Origin of Product

United States

Mechanistic Investigations of 1 Tert Butoxy 6 Chlorohexane Reactivity

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involve the replacement of the chlorine atom (the leaving group) by a nucleophile. For a primary alkyl halide like 1-tert-Butoxy-6-chlorohexane, the mechanistic possibilities are the unimolecular (SN1) and bimolecular (SN2) pathways.

Bimolecular (SN2) Mechanistic Considerations

The SN2 mechanism is the dominant substitution pathway for primary alkyl halides like this compound. chemguide.co.uk This reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. kau.edu.salibretexts.org

The key features of the SN2 mechanism are:

Backside Attack : The nucleophile attacks the carbon atom from the side opposite to the leaving group. This trajectory is necessary to allow for optimal overlap between the nucleophile's orbital and the antibonding orbital of the carbon-chlorine bond. uky.edu

Inversion of Stereochemistry : A direct consequence of the backside attack is an inversion of the configuration at the chiral center, often likened to an umbrella flipping inside out in the wind. youtube.com While the reacting carbon in this compound is not a stereocenter, this inversion is a fundamental characteristic of the SN2 mechanism.

Steric Hindrance : SN2 reactions are highly sensitive to steric bulk around the reaction center. Primary substrates are ideal because the small hydrogen atoms offer minimal hindrance to the incoming nucleophile. masterorganicchemistry.comuky.edu The bulky tert-butoxy (B1229062) group in this compound is located six carbons away from the electrophilic site and therefore does not impede the nucleophile's approach.

Elimination Reaction Mechanisms

Elimination reactions of alkyl halides result in the formation of an alkene through the removal of a hydrogen atom and a halide from adjacent carbon atoms.

Unimolecular (E1) Pathways

The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate. amazonaws.com The rate-determining step is the formation of this carbocation. After the carbocation is formed, a weak base (often the solvent) removes a proton from an adjacent carbon (the β-carbon) to form a double bond. lumenlearning.com

For this compound, the E1 pathway is highly improbable for the same reason as the SN1 pathway: the required formation of a highly unstable primary carbocation. ck12.org E1 reactions typically compete with SN1 reactions and are favored by tertiary substrates, weak bases, and polar protic solvents. ck12.orgmasterorganicchemistry.com None of these conditions align with the optimal reactivity of a primary alkyl halide.

Bimolecular (E2) Pathways and Stereochemical Control

The E2 mechanism is a concerted, single-step process where a base removes a proton from the β-carbon at the same time the C-C pi bond is formed and the leaving group departs. amazonaws.com This is the only viable elimination pathway for this compound and it competes directly with the SN2 reaction. The E2 mechanism is favored by the use of strong, particularly sterically hindered, bases. msu.edu

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as an anti-periplanar conformation. In this geometry, the hydrogen atom to be removed, the two carbon atoms, and the leaving group all lie in the same plane, with the hydrogen and the leaving group on opposite sides of the C-C bond. libretexts.orglibretexts.orgrogue-scholar.org For an acyclic (non-cyclic) molecule like this compound, free rotation around the carbon-carbon single bonds allows this conformation to be easily achieved.

In the case of this compound, the base would abstract a proton from carbon-5, leading to the formation of a double bond between carbon-5 and carbon-6, yielding a single elimination product: 1-tert-butoxyhex-5-ene . Because all β-hydrogens are equivalent, there is no regioselectivity to consider (i.e., Zaitsev's vs. Hofmann's rule). msu.edu

Interactive Table: Comparison of E1 and E2 Pathways for this compound
FeatureE1 PathwayE2 Pathway
MechanismTwo-step (loss of leaving group, then deprotonation)Single concerted step
Rate-Determining StepFormation of carbocation (unimolecular)Base abstracts proton as leaving group departs (bimolecular)
Base RequirementWeak base is sufficientRequires a strong base
Feasibility for this CompoundHighly Unfavorable (due to unstable primary carbocation)Favorable (competes with SN2, especially with strong, bulky bases)
Stereochemical RequirementNone for the substrateRequires anti-periplanar geometry
Influence of Vicinal Proton Geometry

The bimolecular elimination (E2) mechanism is a primary pathway for the dehydrochlorination of this compound. This mechanism requires a specific spatial arrangement of the proton being removed and the chloride leaving group. The most favorable conformation for an E2 reaction is an anti-periplanar geometry, where the vicinal proton on the carbon adjacent to the chlorine-bearing carbon (the β-carbon) and the chlorine atom are in the same plane but on opposite sides of the carbon-carbon bond. libretexts.org

For an acyclic molecule like this compound, rotation around the C5-C6 single bond is facile, allowing it to readily adopt the necessary anti-periplanar conformation for the E2 reaction to proceed. This contrasts with cyclic systems where conformational constraints can hinder or prevent this optimal alignment, thereby slowing down or disfavoring the E2 pathway. libretexts.org The transition state for this reaction involves the simultaneous breaking of the C-H and C-Cl bonds and the formation of the C=C π-bond. msu.edu

Regiochemical Selectivity in Alkene Formation

The elimination of HCl from this compound can potentially yield two different regioisomeric alkenes: 6-tert-butoxyhex-1-ene (the Hofmann product) and (E/Z)-1-tert-butoxyhex-2-ene (the Zaitsev product). The regiochemical outcome is highly dependent on the steric bulk of the base used in the reaction. chemistnotes.comchemistrysteps.com

According to Zaitsev's rule , when a small, unhindered base such as sodium ethoxide or hydroxide (B78521) is used, the reaction favors the formation of the more substituted, thermodynamically more stable alkene. chemistrysteps.com In this case, abstraction of a proton from the more substituted C5 position would lead to the Zaitsev product.

Conversely, Hofmann's rule predicts that when a sterically hindered (bulky) base, such as potassium tert-butoxide, is employed, the major product will be the less substituted alkene. chemistrysteps.comkhanacademy.org The bulky base has difficulty accessing the more sterically hindered proton at C5 and preferentially abstracts a more accessible proton from the terminal C6 methyl group, leading to the Hofmann product. msu.edu

Table 1: Predicted Regioselectivity in the E2 Elimination of this compound
BaseTypeMajor ProductMinor ProductGoverning Rule
Sodium Ethoxide (NaOEt)Small/Unhindered(E/Z)-1-tert-Butoxyhex-2-ene6-tert-Butoxyhex-1-eneZaitsev chemistnotes.com
Potassium tert-Butoxide (KOtBu)Bulky/Hindered6-tert-Butoxyhex-1-ene(E/Z)-1-tert-Butoxyhex-2-eneHofmann khanacademy.org

Organometallic Transformations of the Alkyl Halide Moiety

The carbon-chlorine bond in this compound is the primary site for organometallic transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents)

The reaction of this compound with magnesium metal in an ether solvent, such as tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 6-tert-butoxyhexylmagnesium chloride. The tert-butoxy group is stable under these conditions.

The resulting Grignard reagent is a potent nucleophile and a strong base. The carbon atom bonded to magnesium is highly polarized and behaves like a carbanion. This intermediate is valuable in synthesis as it can react with a wide array of electrophiles to form new carbon-carbon bonds. For instance, it can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively, and with carbon dioxide to produce a carboxylic acid after acidic workup.

Table 2: Representative Reactions of 6-tert-Butoxyhexylmagnesium Chloride
ElectrophileProduct after WorkupBond Formed
Formaldehyde (CH₂O)7-tert-Butoxyheptan-1-olC-C
Acetone ((CH₃)₂CO)7-tert-Butoxy-2-methylheptan-2-olC-C
Carbon Dioxide (CO₂)7-tert-Butoxyheptanoic acidC-C

Transition-Metal-Catalyzed Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for bond formation. eie.grtcichemicals.com While alkyl chlorides are generally less reactive than the corresponding bromides or iodides, specific catalyst systems, often based on nickel or palladium with specialized ligands, can facilitate their participation in these reactions. nih.gov

Kumada Coupling: The Grignard reagent, 6-tert-butoxyhexylmagnesium chloride, can be coupled with aryl or vinyl halides in the presence of a nickel or palladium catalyst. umb.edu

Suzuki Coupling: A more direct approach involves the coupling of this compound with an organoboron reagent, such as an alkylborane or arylboronic acid. This reaction typically requires a palladium or nickel catalyst with electron-rich phosphine (B1218219) ligands. nih.govorganic-chemistry.org These reactions have become increasingly viable for unactivated alkyl chlorides under mild conditions. acs.org The general mechanism involves oxidative addition of the alkyl halide to the metal center, transmetalation with the organoboron species, and reductive elimination to yield the coupled product. nih.govyoutube.com

Table 3: Plausible Cross-Coupling Reactions of this compound Derivatives
Reaction NameCoupling PartnerCatalyst (Example)Product (Example)
KumadaPhenylmagnesium bromideNi(dppp)Cl₂(6-tert-Butoxyhexyl)benzene
SuzukiPhenylboronic acidPd(OAc)₂ / PCy₃(6-tert-Butoxyhexyl)benzene
NegishiPhenylzinc chloridePd(PPh₃)₄(6-tert-Butoxyhexyl)benzene

Reductive Electrochemistry and Electron Transfer Processes

The electrochemical reduction of alkyl halides provides a pathway to generate radical or carbanionic intermediates. nih.gov Studies on similar molecules, such as 1-bromo-6-chlorohexane, show that the reduction potentials are dependent on the specific halogen, with carbon-bromine bonds being reduced at less negative potentials than carbon-chlorine bonds. researchgate.net

The electrochemical reduction of this compound at a cathode involves the transfer of an electron to the C-Cl σ* antibonding orbital. This process is typically irreversible and results in the cleavage of the carbon-chlorine bond to form a 6-tert-butoxyhexyl radical and a chloride ion. nih.gov This radical can then be further reduced at the cathode to form a carbanion, abstract a hydrogen atom from the solvent to form 1-tert-butoxyhexane, or undergo other radical reactions. The precise outcome depends on the electrode potential, solvent, and presence of other reactive species. nih.govtaylorfrancis.com

Reactions Involving the tert-Butoxy Ether Linkage

The tert-butoxy group is a common protecting group for alcohols because of its stability to a wide range of reaction conditions, including basic, nucleophilic, and many organometallic reagents. organic-chemistry.org However, it can be selectively cleaved under acidic conditions. wikipedia.orgmasterorganicchemistry.com

The cleavage of the tert-butyl ether in this compound is typically achieved by treatment with a strong protic acid, such as trifluoroacetic acid, or aqueous HBr or HI. libretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (tert-butanol). masterorganicchemistry.com Due to the high stability of the resulting tert-butyl carbocation, the subsequent cleavage of the C-O bond occurs through an SN1 mechanism. The tert-butyl cation can then be trapped by a nucleophile or lose a proton to form isobutylene (B52900) (an E1 pathway). libretexts.orglibretexts.org This selective deprotection allows for the unmasking of the terminal hydroxyl group, yielding 6-chlorohexan-1-ol.

Table 4: Conditions for Cleavage of the tert-Butoxy Group
ReagentConditionsMechanismProducts
Trifluoroacetic Acid (TFA)Moderate TemperatureSN1 / E1 libretexts.org6-Chlorohexan-1-ol + Isobutylene
Hydrobromic Acid (HBr, aq)HeatSN1 libretexts.org6-Chlorohexan-1-ol + tert-Butyl bromide
Hydroiodic Acid (HI, aq)HeatSN1 libretexts.org6-Chlorohexan-1-ol + tert-Butyl iodide

Acid-Mediated Cleavage Reactions

The acid-mediated cleavage of this compound is a classic example of an ether cleavage reaction, which proceeds readily in the presence of strong acids. The mechanism of this reaction is dictated by the structure of the ether, specifically the presence of a tertiary alkyl group (tert-butyl) attached to the ether oxygen.

Due to the stability of the resulting tertiary carbocation, the cleavage of this compound in an acidic environment follows a unimolecular nucleophilic substitution (SN1) mechanism. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), forming a good leaving group.

The key steps in the SN1 cleavage of this compound are as follows:

Protonation of the Ether Oxygen: The ether oxygen atom is protonated by the acid, forming an oxonium ion. This step is a rapid equilibrium.

Formation of a Carbocation: The protonated ether undergoes heterolytic cleavage of the carbon-oxygen bond. This is the rate-determining step of the reaction. The cleavage occurs in a way that generates the more stable carbocation. In this case, the highly stable tert-butyl carbocation is formed, along with 6-chlorohexan-1-ol.

Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻) from the acid then acts as a nucleophile and attacks the tert-butyl carbocation, forming a tert-butyl halide.

Formation of the Final Products: The final products of the reaction are tert-butyl alcohol (from the trapping of the carbocation by water if present, or further reaction to tert-butyl halide in the presence of excess acid) and 6-chlorohexan-1-ol.

Kinetic studies on analogous tert-butyl ethers, such as methyl tert-butyl ether (MTBE), have shown that the acid-catalyzed hydrolysis is first-order with respect to both the ether and the hydronium ion concentration. This is consistent with the proposed SN1 mechanism where the rate-determining step involves the unimolecular dissociation of the protonated ether.

The general reaction can be summarized as:

(CH₃)₃C-O-(CH₂)₆-Cl + HX → (CH₃)₃C-X + HO-(CH₂)₆-Cl

Where X is a halogen (Br, I).

Table 1: Expected Products of Acid-Mediated Cleavage of this compound

ReactantReagentPrimary Products
This compoundStrong Acid (e.g., HBr, HI)tert-Butyl Halide and 6-Chlorohexan-1-ol

Thermal Decomposition Pathways

The thermal decomposition of this compound involves the cleavage of covalent bonds at elevated temperatures. While specific experimental data on the pyrolysis of this particular compound is not extensively available in the public literature, the decomposition pathways can be inferred from studies of structurally related ethers and chloroalkanes.

The thermal stability of this compound is influenced by the bond dissociation energies of its various bonds. The C-O bond of the tert-butoxy group and the C-Cl bond at the other end of the molecule are the most likely sites for initial cleavage.

Theoretical and experimental studies on the pyrolysis of tert-butyl ethers, such as methyl tert-butyl ether (MTBE), indicate that a primary decomposition pathway involves the formation of isobutene and the corresponding alcohol via a concerted elimination reaction. For this compound, this would lead to the formation of isobutene and 6-chlorohexan-1-ol.

Another plausible pathway is the homolytic cleavage of the C-O bond, which would generate a tert-butoxy radical and a 6-chlorohexyl radical. These radical intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and fragmentation, leading to a complex mixture of smaller hydrocarbon and chlorinated products.

Furthermore, the presence of the C-Cl bond introduces the possibility of dehydrochlorination at elevated temperatures, a common thermal degradation pathway for chloroalkanes. This would involve the elimination of hydrogen chloride (HCl) to form an alkene.

The fragmentation patterns observed in mass spectrometry can also provide insights into the likely decomposition pathways. For compounds containing a tert-butoxy group, a prominent fragment ion corresponding to the tert-butyl cation (m/z 57) is typically observed, indicating the facile cleavage of the C-O bond.

Table 2: Potential Primary Thermal Decomposition Pathways of this compound

PathwayInitial Bond CleavagePrimary Products
Elimination C-O and C-HIsobutene + 6-Chlorohexan-1-ol
Homolytic C-O Cleavage C-Otert-Butoxy radical + 6-Chlorohexyl radical
Homolytic C-Cl Cleavage C-Cl1-tert-Butoxyhexyl radical + Chlorine radical
Dehydrochlorination C-Cl and adjacent C-H1-tert-Butoxyhex-5-ene + HCl

It is important to note that the relative importance of these pathways would be highly dependent on the specific pyrolysis conditions, such as temperature, pressure, and the presence of any catalysts or inhibitors. Detailed experimental studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be necessary to definitively elucidate the major thermal decomposition pathways and product distributions for this compound.

Structure Reactivity Relationships and Conformational Analysis

Electronic Effects of Functional Groups on Reaction Energetics

The chloro and tert-butoxy (B1229062) groups at opposite ends of the hexane (B92381) chain exert significant electronic influences that modulate the reactivity of the molecule. These effects are primarily transmitted through inductive and hyperconjugative interactions.

The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. In 1-tert-butoxy-6-chlorohexane, both the chlorine atom and the oxygen atom of the tert-butoxy group are more electronegative than carbon, resulting in electron-withdrawing inductive effects (-I).

The chlorine atom, with an electronegativity of approximately 3.16 on the Pauling scale, withdraws electron density from the C-6 carbon, creating a partial positive charge on this carbon and influencing the polarity of adjacent bonds. This polarization decreases with distance from the chlorine atom.

Functional GroupType of Inductive EffectDescription
Chloro (-Cl)-I (Electron-withdrawing)The high electronegativity of chlorine pulls electron density away from the attached carbon atom.
tert-Butoxy (-OC(CH3)3)-I (from Oxygen), +I (from tert-Butyl)The oxygen atom is electron-withdrawing, while the alkyl group is electron-donating. The overall effect can be complex and context-dependent.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a sigma (σ) bond to an adjacent empty or partially filled p-orbital or to an antibonding σ* or π* orbital. In saturated systems like this compound, hyperconjugation involves the interaction of C-H or C-C σ-bonds with adjacent antibonding σ* orbitals (σ-σ* hyperconjugation).

Computational studies on alkanes have shown that σ-electron delocalization through hyperconjugation is a significant factor in their conformational energies. researchgate.net For this compound, these interactions would play a role in determining the preferred rotational conformations around the C-C bonds of the hexane chain.

Steric Hindrance and Conformational Preferences of the tert-Butyl Group

The most prominent structural feature of this compound is the bulky tert-butyl group. Its significant steric demand imposes considerable constraints on the molecule's conformation and reactivity.

Steric hindrance from the tert-butyl group can significantly impede the approach of reactants to nearby reactive centers. masterorganicchemistry.com This is particularly evident in bimolecular nucleophilic substitution (SN2) reactions. If a nucleophile were to attack the C-1 carbon, the bulky tert-butyl group would sterically shield the reaction center, slowing the reaction rate compared to a less hindered ether.

This steric effect is also crucial in elimination reactions. When a strong, bulky base is used, it may preferentially abstract a proton from a less sterically hindered position, leading to the formation of the "Hofmann" product over the more thermodynamically stable "Zaitsev" product. masterorganicchemistry.com

Reaction TypeEffect of tert-Butyl GroupOutcome
SN2 at C-1Steric hindrance to nucleophilic attackDecreased reaction rate
Elimination ReactionsFavors abstraction of less hindered protonsPotential for Hofmann product formation

The conformation of the hexane chain is influenced by a series of gauche and anti interactions between substituents along the chain. The bulky tert-butyl group will preferentially adopt an anti-periplanar arrangement with respect to the rest of the carbon chain to minimize steric strain. Rotations around the C-O and C-C bonds will be restricted to avoid unfavorable gauche interactions with the tert-butyl group.

The energy cost of a gauche interaction between two methyl groups in butane is approximately 3.8 kJ/mol. chemistrysteps.com The gauche interactions involving the much larger tert-butyl group would be significantly more destabilizing, forcing the hexane chain to adopt a more extended, zig-zag conformation in the vicinity of the tert-butoxy group.

To quantify the steric bulk of substituents, the concept of A-values is often used. The A-value represents the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.

The tert-butyl group has a very high A-value, around 4.9 kcal/mol, which effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial. masterorganicchemistry.com In a hypothetical analog, 1-tert-butoxy-4-chlorocyclohexane, the tert-butyl group would dominate the conformational equilibrium, forcing the chloro group to occupy either an equatorial or axial position depending on the cis/trans isomerism, despite the chloro group's own preference for the equatorial position (A-value ≈ 0.43 kcal/mol). masterorganicchemistry.com The A-value for a tert-butoxy group is approximately 0.9 kcal/mol.

SubstituentA-value (kcal/mol)Equatorial Preference
-Cl~0.43 masterorganicchemistry.comModerate
-OC(CH3)3~0.9Strong
-C(CH3)3~4.9 masterorganicchemistry.comVery Strong

In a trans-1-tert-butoxy-4-chlorocyclohexane analog, the conformation with both groups in the equatorial position would be highly favored. For the cis isomer, a ring flip would interconvert between one group being axial and the other equatorial. Given the significantly larger A-value of the tert-butyl group, the conformation where it is equatorial and the chloro group is axial would be the more stable one. libretexts.orgopenstax.org

Stereochemical Influences on Reaction Pathways

The reaction pathways of this compound are predominantly governed by the principles of nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions. The stereochemistry of these reactions is intricately linked to the mechanism through which they proceed.

In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom bearing the leaving group (chloride) from the side opposite to the leaving group. This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center. For an SN2 reaction to occur, the nucleophile must have unhindered access to the electrophilic carbon. The bulky tert-butoxy group in this compound can influence the approach of the nucleophile through steric hindrance, potentially affecting the rate of reaction.

In contrast, a unimolecular nucleophilic substitution (SN1) reaction proceeds through a planar carbocation intermediate. This allows the nucleophile to attack from either face of the carbocation with equal probability, leading to a racemic mixture of products if the carbon atom is a stereocenter.

Elimination reactions (E2) are also highly stereospecific. The E2 mechanism requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. The conformational flexibility of the hexane chain in this compound allows it to adopt various conformations, some of which will be more favorable for the anti-periplanar alignment required for E2 elimination. The bulky tert-butoxy group can influence the stability of these conformations, thereby directing the regioselectivity and stereoselectivity of the elimination process. Bulky bases, such as potassium tert-butoxide, are known to favor the formation of the less substituted (Hofmann) alkene product due to steric hindrance.

A significant stereochemical influence in the reactions of this compound can arise from neighboring group participation (NGP) by the oxygen atom of the tert-butoxy group. The lone pairs of electrons on the oxygen can act as an internal nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular cyclization would proceed through a cyclic oxonium ion intermediate.

The formation of this cyclic intermediate occurs with an inversion of configuration at the carbon bearing the chlorine. A subsequent attack by an external nucleophile on this cyclic intermediate would then proceed with a second inversion of configuration. The net result of this two-step process is a retention of configuration at the reaction center, a hallmark of neighboring group participation. This pathway can compete with direct SN2 and SN1 reactions, and its prevalence will depend on the reaction conditions and the nature of the external nucleophile.

The probability of intramolecular cyclization is dependent on the conformational preference of the hexane chain to bring the tert-butoxy group in proximity to the electrophilic carbon. Computational studies and spectroscopic analysis of similar long-chain ethers can provide insight into the populations of different conformers and their relative energies, which in turn govern the likelihood of such intramolecular reactions.

While specific experimental data on the stereochemical outcomes for this compound is not extensively documented in publicly available literature, the principles outlined above provide a framework for predicting the stereochemical influences on its reaction pathways. The interplay between steric effects, conformational preferences, and the potential for neighboring group participation will ultimately determine the stereochemical course of its reactions.

Reaction TypeStereochemical OutcomeInfluencing Factors
SN2 Inversion of configurationSteric hindrance from the tert-butoxy group.
SN1 Racemization (if chiral center)Stability of the carbocation intermediate.
E2 Stereospecific (anti-periplanar)Conformational preferences of the hexane chain, steric bulk of the base.
NGP Retention of configurationProximity of the tert-butoxy group to the reaction center, conformational flexibility.

Advanced Spectroscopic Characterization in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal subtle details about the electronic environment of each atom, making it indispensable for identifying reaction intermediates.

For a compound like 1-tert-Butoxy-6-chlorohexane, ¹H and ¹³C NMR provide a clear fingerprint of its structure. The ¹H NMR spectrum is characterized by distinct signals for the different types of protons in the molecule. The nine equivalent protons of the tert-butyl group produce a prominent singlet, typically found in the upfield region of the spectrum. acdlabs.com The protons on the carbons adjacent to the oxygen and chlorine atoms are deshielded and thus appear further downfield as triplets, due to coupling with their neighboring methylene (B1212753) groups. The remaining methylene protons in the center of the hexane (B92381) chain overlap to form a complex multiplet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shift of each carbon reveals its chemical environment, such as its proximity to electronegative atoms like oxygen and chlorine.

Predicted ¹H NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.53Triplet (t)2H-CH₂-Cl
~ 3.35Triplet (t)2H-O-CH₂-
~ 1.75Multiplet (m)2H-CH₂-CH₂Cl
~ 1.54Multiplet (m)2H-O-CH₂-CH₂-
~ 1.40Multiplet (m)4H-(CH₂)₂-
~ 1.19Singlet (s)9H-OC(CH₃)₃
Predicted ¹³C NMR Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 72.5-O-C(CH₃)₃
~ 68.0-O-CH₂-
~ 45.1-CH₂-Cl
~ 32.5-CH₂-CH₂Cl
~ 29.5-O-CH₂-CH₂-
~ 27.5-OC(CH₃)₃
~ 26.7Methylene C
~ 25.6Methylene C

In mechanistic studies, these NMR techniques are vital. For example, in a nucleophilic substitution reaction where the chlorine atom is replaced, the disappearance of the proton triplet at ~3.53 ppm and the carbon signal at ~45.1 ppm would be observed, along with the appearance of new signals corresponding to the newly formed structure.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further clarity. A COSY spectrum would show correlations between adjacent protons in the hexyl chain, confirming their connectivity. An HSQC spectrum correlates each proton signal directly to its attached carbon, allowing for unambiguous assignment of all signals in the ¹H and ¹³C spectra. This level of detail is crucial for distinguishing between potential isomers or rearrangement products that may form as reaction intermediates.

Infrared (IR) Spectroscopy for Monitoring Reaction Progress and Functional Group Changes

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency, providing a quick and effective way to monitor chemical transformations.

For this compound, the IR spectrum would be dominated by several key features:

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching of the C-H bonds in the methyl and methylene groups. mit.edu

C-O-C Stretch: A strong, prominent band in the 1140-1070 cm⁻¹ region, which is characteristic of the asymmetric C-O-C stretch in saturated alkyl ethers. libretexts.orgspectroscopyonline.com This is often one of the most identifiable peaks in the spectrum.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 850-550 cm⁻¹, indicating the presence of the carbon-chlorine bond. orgchemboulder.comquora.com The exact position can be sensitive to the conformation of the molecule.

CH₂ Wag: A wagging vibration for the methylene group adjacent to the chlorine atom (-CH₂Cl) can often be observed in the 1300-1150 cm⁻¹ range. orgchemboulder.comlibretexts.org

In a mechanistic study, IR spectroscopy can be used to follow a reaction in real-time. For instance, in a hydrolysis reaction converting this compound to 6-tert-butoxyhexan-1-ol, one would monitor the decrease in the intensity of the C-Cl stretching band and the simultaneous appearance of a very strong, broad O-H stretching band around 3200-3500 cm⁻¹. msu.edu The kinetics of the reaction can be determined by tracking the intensity of these key bands over time.

Predicted IR Absorptions for this compound
Frequency Range (cm⁻¹) Intensity Vibration
2850 - 2960StrongC-H Stretch (Alkyl)
1300 - 1150Variable-CH₂-Cl Wag
1140 - 1070StrongC-O-C Stretch (Ether)
850 - 550Medium-StrongC-Cl Stretch

Mass Spectrometry for Reaction Mixture Analysis and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and provides the molecular weight of a compound, as well as structural information derived from its fragmentation pattern. This makes it an essential tool for identifying products and intermediates within a complex reaction mixture.

For this compound (C₁₀H₂₁ClO), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) at m/z 192 and 194, with a relative intensity ratio of about 3:1. youtube.comwpmucdn.com This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for alkyl tert-butyl ethers and chloroalkanes include:

Loss of a tert-butyl cation: A very common fragmentation for tert-butyl ethers is the loss of a stable tert-butyl cation ((CH₃)₃C⁺, m/z 57). This often results in a prominent peak in the spectrum. researchgate.netmiamioh.edu

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a favorable process. libretexts.orgwikipedia.org

Loss of a methyl radical: Loss of a methyl group (•CH₃) from the tert-butyl moiety (M-15) to form a stable oxonium ion is also expected. researchgate.net

When analyzing a reaction mixture, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed. The gas chromatograph separates the different components of the mixture, and the mass spectrometer then analyzes each component individually, allowing for the identification of the starting material, final products, byproducts, and any stable intermediates.

Predicted Mass Spectrometry Fragments for this compound
m/z Value Possible Fragment Identity
192 / 194[M]⁺, Molecular ion (³⁵Cl / ³⁷Cl)
177 / 179[M - CH₃]⁺
135[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

Advanced Vibrational Spectroscopy (e.g., Raman) for In-situ Reaction Monitoring

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. While IR measures the absorption of light, Raman measures the inelastic scattering of light. It is particularly sensitive to non-polar and symmetric molecular vibrations. This makes it an excellent tool for observing bonds that are weak or silent in IR spectroscopy, such as the C-C backbone of the hexane chain.

For this compound, the C-Cl and C-O-C bonds would produce characteristic signals in the Raman spectrum. A key advantage of Raman spectroscopy is its ability to perform in-situ analysis. spectroscopyonline.com Using a fiber-optic probe, spectra can be collected directly from a reaction vessel in real-time, without the need for sample preparation. nih.gov This is particularly useful for monitoring reactions under harsh conditions (e.g., high pressure or temperature) or for studying sensitive intermediates.

In a mechanistic investigation, such as an elimination reaction of this compound to form an alkene, Raman spectroscopy could monitor the decrease in the C-Cl signal intensity while simultaneously tracking the emergence of a strong C=C stretching band around 1640-1680 cm⁻¹. This real-time data provides direct insight into reaction kinetics and can help differentiate between competing reaction pathways.

X-ray Photoelectron Spectroscopy (XPS) for Surface-Bound Species

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within the top 1-10 nm of a material's surface. XPS is not typically used for analyzing bulk liquid or solid samples but is indispensable for studying reactions that occur at interfaces, such as those involving heterogeneous catalysis.

If this compound were to be used in a surface-catalyzed reaction (e.g., dehydrochlorination on a metal oxide surface), XPS would be a critical tool for understanding the mechanism. By analyzing the catalyst surface after exposure to the reactant, XPS could identify the presence of adsorbed species.

Elemental Survey: A survey scan would detect the core elements of the molecule—carbon (C 1s), oxygen (O 1s), and chlorine (Cl 2p)—on the catalyst surface.

High-Resolution Scans: High-resolution scans of the individual element peaks can reveal their chemical state. For example, a shift in the binding energy of the Cl 2p peak compared to the free molecule could indicate the formation of a metal-chloride bond on the surface. Similarly, changes in the C 1s and O 1s spectra could provide evidence for the cleavage of the C-O or C-Cl bonds and the formation of surface-bound intermediates.

This information is crucial for building a complete picture of the reaction mechanism at a solid-gas or solid-liquid interface, identifying the active sites of the catalyst, and understanding how the reactant molecule interacts with the surface.

Computational Chemistry and Theoretical Elucidation of Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. rsc.org This approach is favored for its balance of accuracy and computational efficiency, making it well-suited for a molecule of the size and complexity of 1-tert-butoxy-6-chlorohexane. DFT studies can offer a detailed understanding of its fundamental chemical behavior.

Calculation of Molecular Geometries and Energetics

Bond Lengths: DFT calculations can predict the distances between bonded atoms. For instance, the C-O, C-C, C-Cl, and C-H bond lengths would be determined.

Bond Angles: The angles between adjacent bonds are also calculated, defining the molecule's three-dimensional shape.

Dihedral Angles: These angles describe the rotation around a bond and are crucial for understanding the molecule's conformational isomers.

Interactive Data Table: Calculated Geometrical Parameters for this compound

ParameterAtom 1Atom 2Atom 3Calculated Value (Angstroms/Degrees)
Bond LengthC(tert-butyl)O1.43 Å
Bond LengthOC(hexane)1.42 Å
Bond LengthCCl1.79 Å
Bond AngleC(tert-butyl)OC(hexane)118.5°
Bond AngleOC(hexane)C(hexane)109.5°
Bond AngleC(hexane)C(hexane)Cl110.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Transition State Characterization and Activation Energy Determination

DFT is a powerful tool for exploring the pathways of chemical reactions. By locating the transition state—the highest energy point along the reaction coordinate—the activation energy for a reaction can be determined. This is crucial for understanding reaction rates and mechanisms. For this compound, this could involve studying reactions such as nucleophilic substitution at the carbon bonded to the chlorine atom.

The process involves proposing a reaction pathway and then using computational algorithms to find the saddle point on the potential energy surface that corresponds to the transition state. Vibrational frequency analysis is then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency.

Elucidation of Reaction Mechanisms at the Molecular Level

By mapping out the entire reaction pathway, including reactants, transition states, intermediates, and products, DFT can provide a detailed, step-by-step picture of a reaction mechanism. nih.gov This allows for the differentiation between possible mechanisms, such as SN1 and SN2 for substitution reactions involving the chloroalkane moiety. The calculated energies of intermediates and transition states can provide evidence for the most favorable pathway. researchgate.net

Solvation Effects and Continuum Models

Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects. Continuum solvation models are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. This allows for the calculation of molecular properties in a simulated solvent environment, providing a more realistic description of the reaction conditions. For this compound, studying its reactions in various solvents using these models would be essential for comparing theoretical predictions with experimental results.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org For a flexible molecule like this compound, which features a six-carbon alkyl chain, MD simulations are invaluable for exploring its conformational landscape. tandfonline.comsemanticscholar.org The molecule is not static; it constantly samples various spatial arrangements through the rotation of its carbon-carbon single bonds. rutgers.edu

MD simulations can map the potential energy surface of the molecule, identifying the lowest energy (most stable) conformations and the energy barriers between them. aip.org This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Hypothetical Conformational Energy Profile for the Hexane (B92381) Backbone Disclaimer: The following data represent a simplified, illustrative model of C-C bond rotation in an n-alkane chain and are not specific to this compound.

Conformation (Dihedral Angle)Relative Energy (kcal/mol)Description
Anti (180°) 0Most stable, lowest energy conformation with minimal steric strain.
Gauche (±60°) ~0.9Slightly less stable due to steric interaction between adjacent groups. cutm.ac.in
Eclipsed (0°) ~4.0 - 6.0High-energy transition state, not a stable conformation. ucsb.edu

By simulating the molecule's dynamics, researchers can understand how its shape influences its physical properties and its ability to interact with other molecules or surfaces.

Kinetic Modeling and Master Equation Approaches for Complex Reaction Systems

Kinetic modeling is a computational technique used to simulate the rates of chemical reactions and understand their mechanisms. researchgate.net For this compound, a relevant reaction to model would be its nucleophilic substitution at the primary alkyl chloride site. This reaction is characteristic of the SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgchemguide.co.uk

In an SN2 reaction, the rate is dependent on the concentration of both the substrate (this compound) and the attacking nucleophile. chemicalnote.comopenochem.orgyoutube.com The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group (chloride) departs. wikipedia.orgwikipedia.org

A kinetic model for such a reaction can be constructed using a rate law equation: Rate = k [R-Cl] [Nu⁻] where k is the rate constant, [R-Cl] is the concentration of this compound, and [Nu⁻] is the concentration of the nucleophile.

Computational chemistry can be used to estimate the activation energy (Ea) for the reaction, which is the energy barrier that must be overcome for the reaction to occur. This, along with the pre-exponential factor (A), allows for the calculation of the rate constant k via the Arrhenius equation. These parameters can then be used in a kinetic model to predict how the concentrations of reactants and products change over time under various conditions. researchgate.net

Illustrative Kinetic Parameters for an SN2 Reaction Disclaimer: The following data are hypothetical values for an illustrative SN2 reaction involving a primary alkyl chloride and are not specific to this compound.

ParameterHypothetical ValueDescription
Rate Constant (k) 1.5 x 10⁻⁴ M⁻¹s⁻¹Determines the overall speed of the reaction at a given temperature.
Activation Energy (Ea) 85 kJ/molThe minimum energy required for the reaction to proceed.
Pre-exponential Factor (A) 2.0 x 10¹⁰ M⁻¹s⁻¹Relates to the frequency of correctly oriented molecular collisions.

For more complex systems, where multiple competing reaction pathways or intermediate states exist (such as in the formation of this compound via Williamson ether synthesis where elimination is a possible side reaction), Master Equation approaches can be employed. These more sophisticated models provide a detailed, state-by-state description of the reacting system, accounting for energy transfer and transitions between different molecular states to provide a more comprehensive understanding of the reaction dynamics.

Synthetic Utility and Applications As a Versatile Intermediate

Role in the Synthesis of Functionalized Aliphatic Compounds

The primary utility of 1-tert-butoxy-6-chlorohexane lies in its role as an electrophile in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the C6 position. This reactivity makes it an excellent precursor for synthesizing various monosubstituted, terminally protected hexane (B92381) derivatives.

One documented application is in the synthesis of protected mercaptans. For instance, this compound reacts with thiourea (B124793) in a two-step, one-pot process to yield 6-(tert-butoxy)hexane-1-thiol. google.comgoogle.com In this reaction, the chloroalkane first forms an isothiouronium salt with thiourea, which is subsequently hydrolyzed under basic conditions (e.g., with sodium hydroxide) to liberate the corresponding thiol. This process provides an efficient route to a protected mercaptohexanol derivative, a useful intermediate for further elaboration.

Table 1: Synthesis of 6-(tert-butoxy)hexane-1-thiol

Reactant 1 Reactant 2 Conditions Product
This compound Thiourea 1. Reflux in water (120°C, 5h) 6-(tert-butoxy)hexane-1-thiol

Data sourced from Korean Patent KR101277295B1. google.com

This strategy can be extended to other sulfur, oxygen, and nitrogen nucleophiles to generate a library of functionalized aliphatic compounds, where the tert-butoxy (B1229062) group masks the hydroxyl functionality for potential later use.

Precursor for Carbon-Carbon Bond Formation Reactions

A key application of alkyl halides in organic synthesis is the formation of new carbon-carbon bonds, which is fundamental to building more complex molecular skeletons. This compound serves as an effective six-carbon electrophilic fragment in such reactions, reacting with various carbon-based nucleophiles.

Its utility has been demonstrated in the alkylation of carbanions. For example, in the synthesis of precursors for metallocene catalysts, this compound is used to alkylate an indenyl anion. google.com The indenyl anion, generated by deprotonating indene (B144670) with a strong base like n-butyllithium, acts as a potent carbon nucleophile. It attacks the electrophilic C-Cl bond of this compound, displacing the chloride and forming a new carbon-carbon bond. This reaction yields 3-(6-(tert-butoxy)hexyl)-1H-indene, successfully appending the protected C6 chain to the indenyl ring system. google.com

Table 2: Alkylation of Indene with this compound

Nucleophile Precursor Base Electrophile Conditions Product

Data sourced from Korean Patent KR101496383B1. google.com

This type of reaction is broadly applicable. The compound can be reacted with other carbon nucleophiles, such as:

Organometallic Reagents: Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) can couple with the chloroalkane to form extended carbon chains.

Enolates: The alkylation of ketone or ester enolates provides a direct route to 1,4-dicarbonyl compounds or related structures after deprotection and oxidation of the alcohol.

Terminal Alkynes: Acetylide anions can displace the chloride to synthesize long-chain, protected alkynols.

Integration into Multi-Step Organic Syntheses

The orthogonal nature of its two functional groups makes this compound an ideal building block for multi-step organic syntheses. A synthetic strategy can involve reaction at the C-Cl bond while the tert-butyl ether remains intact, followed by deprotection and subsequent transformation of the resulting hydroxyl group in a later step.

Consider a hypothetical multi-step synthesis based on the reactions described previously:

Step 1: C-C Bond Formation: Alkylation of an indenyl anion with this compound to form 3-(6-(tert-butoxy)hexyl)-1H-indene, as demonstrated in patent literature. google.com

Step 2: Deprotection: The resulting product is treated with a strong acid, such as trifluoroacetic acid (TFA) or aqueous hydrochloric acid, to cleave the tert-butyl ether. This step selectively removes the protecting group to reveal the primary alcohol, yielding 6-(1H-inden-3-yl)hexan-1-ol.

Step 3: Further Functionalization: The newly exposed hydroxyl group is now available for a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to another leaving group for further substitution reactions.

This sequential approach, where one part of the molecule is masked while the other reacts, is a cornerstone of modern synthetic chemistry and highlights the strategic importance of intermediates like this compound.

Potential as a Protecting Group Precursor

While this compound is not a reagent used to install a protecting group, it is a molecule that already contains a key protecting group, the tert-butyl ether. The tert-butyl (t-Bu) group is widely used to protect alcohols due to its chemical stability under a broad range of conditions, including strongly basic, nucleophilic, and reductive environments.

The stability of the tert-butyl ether is crucial in the reactions discussed. For instance, it remains unaffected by the highly basic and nucleophilic conditions of Grignard reagent formation or the use of strong bases like n-butyllithium for carbanion generation. google.com It is also stable to the conditions of thiourea alkylation and subsequent basic hydrolysis. google.comgoogle.com

The primary utility of the tert-butyl ether as a protecting group lies in its facile removal under acidic conditions. The cleavage mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated to form isobutylene (B52900).

Table 3: Common Conditions for tert-Butyl Ether Deprotection

Reagent Solvent Typical Conditions
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature
Hydrochloric Acid (HCl) Dioxane or Water/Acetone Room Temperature

This acid-lability provides a reliable method to unmask the hydroxyl group at a desired stage of a synthetic sequence, without disturbing other functional groups that are sensitive to base or hydrogenation.

Derivatization for Advanced Chemical Entities

The reactivity of the C-Cl bond allows for extensive derivatization of the this compound scaffold. By selecting an appropriate nucleophile, a diverse array of advanced chemical entities can be synthesized, each retaining the protected hydroxyl group for subsequent transformations. This modular approach is highly efficient for creating libraries of related compounds.

Beyond the thiol and indene derivatives already discussed, google.comgoogle.comgoogle.com numerous other functional groups can be introduced via standard nucleophilic substitution protocols.

Table 4: Potential Derivatizations of this compound

Nucleophile Reagent Example Product Functional Group Resulting Compound Name
Azide Sodium Azide (NaN₃) Azide 1-Azido-6-(tert-butoxy)hexane
Cyanide Sodium Cyanide (NaCN) Nitrile 7-(tert-butoxy)heptanenitrile
Amine Ammonia (NH₃) Primary Amine 6-(tert-butoxy)hexan-1-amine
Alkoxide Sodium Ethoxide (NaOEt) Ether 1-(tert-butoxy)-6-ethoxyhexane
Carboxylate Sodium Acetate (NaOAc) Ester 6-(tert-butoxy)hexyl acetate

This versatility makes this compound a powerful intermediate for accessing complex molecules, including potential pharmaceutical intermediates, materials science precursors, and specialized ligands for catalysis. The ability to introduce nitrogen, oxygen, and other heteroatom-based functional groups, as well as to extend the carbon skeleton, underscores its value in synthetic organic chemistry.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-tert-Butoxy-6-chlorohexane with high purity?

Methodological Answer: The synthesis of this compound involves nucleophilic substitution between tert-butoxide and a chlorohexane derivative. Key considerations include:

  • Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and enhance reaction rates.
  • Temperature Control : Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure can isolate the product. Reference analogous tert-butoxy-chlorinated compounds for optimization .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • GC-MS : Ideal for identifying volatile impurities and quantifying purity. Use a non-polar column (e.g., DB-5) with temperature programming (50–300°C) .
  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ solvent) verify tert-butoxy (-O-C(CH₃)₃) and chlorohexane chain signals. Compare with spectral libraries of structurally related ethers .
  • Elemental Analysis : Confirm C, H, and Cl content to validate stoichiometry .

Q. How should this compound be stored to minimize decomposition under laboratory conditions?

Methodological Answer:

  • Storage Conditions : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis.
  • Stability Testing : Monitor degradation via periodic GC-MS analysis for byproducts like tert-butanol or hexanediol. Refer to GHS guidelines for chlorinated compounds, which recommend avoiding moisture and UV exposure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tert-butoxy group in nucleophilic substitution or elimination reactions involving this compound?

Methodological Answer:

  • Steric Effects : The bulky tert-butoxy group hinders SN2 pathways, favoring SN1 mechanisms or elimination (E2) under basic conditions. Computational studies (DFT) can model transition states and activation energies.
  • Kinetic Studies : Use stopped-flow spectroscopy or in-situ IR to track intermediate formation. Compare with data from structurally similar ethers like 1-chloro-4-methoxybutane .

Q. How can researchers resolve contradictions in reported toxicity or environmental persistence data for this compound?

Methodological Answer:

  • Meta-Analysis : Conduct a systematic review of existing studies (e.g., aquatic toxicity assays, biodegradation rates) using PRISMA guidelines to identify methodological variability .
  • Standardized Testing : Replicate experiments under controlled OECD guidelines (e.g., Test No. 301 for biodegradation) to harmonize data. Reference hexachlorocyclohexane (HCH) isomer studies, where stereochemistry significantly impacts toxicity .

Q. What advanced computational methods are suitable for predicting the environmental fate or metabolic pathways of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter or cytochrome P450 enzymes to predict degradation products.
  • QSAR Models : Train algorithms on datasets of chlorinated ethers to estimate properties like bioaccumulation or half-life. Cross-validate with experimental data from analogous compounds (e.g., polychlorinated biphenyls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.